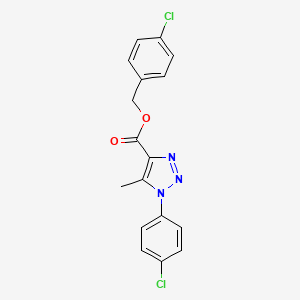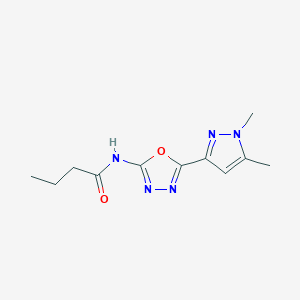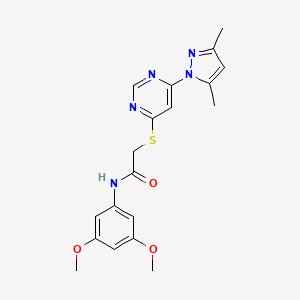![molecular formula C24H24FN5O5 B2451969 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922009-73-2](/img/structure/B2451969.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a member of the class of pyrazolopyridines . It’s a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a fluorobenzyl group, and a trimethoxybenzamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves N-1 benzylation of an intermediate to afford the final product. The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule and can confirm the presence of the various functional groups.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : These compounds, including N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, are synthesized for their potential as antitumor agents. A key step is the palladium-catalyzed C−C coupling, crucial for creating the pyrazolo[3,4-d]pyrimidines structure (Taylor & Patel, 1992).
- Formation of Pyrazolopyrimidine Derivatives : These derivatives are synthesized using various primary and secondary amines. They represent an important class of compounds with potential therapeutic applications, especially in oncology (Eleev, Kutkin, & Zhidkov, 2015).
Potential Therapeutic Applications
- Anticancer Properties : Some pyrazolo[3,4-d]pyrimidin-4-ones exhibit significant antitumor activity, particularly against human breast adenocarcinoma cell lines. The specific structural features of these compounds, like the one , are crucial for their biological activity (Abdellatif et al., 2014).
- Antioxidant Activity : Certain derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety show promising antioxidant properties. This feature could be relevant for their potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).
Molecular and Structural Studies
- Molecular Structure Analysis : Investigations into the crystal structure of pyrazolo[3,4-d]pyrimidine-based molecules, including derivatives like the compound , reveal insights into intramolecular pi-pi interactions and molecular stacking. These studies are essential for understanding the compound's chemical behavior and potential interactions (Avasthi, Aswal, & Maulik, 1998).
Enzymatic and Biochemical Interactions
- Inhibition of Adenosine Deaminase : Some pyrazolo[3,4-d]pyrimidin-4-ones show significant inhibition of adenosine deaminase, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial (La Motta et al., 2009).
Additional Applications and Studies
- Solid-Phase Synthetic Methods : Advanced solid-phase synthetic methods for pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives offer a platform for creating diverse compound libraries, potentially including variants of the compound . This method enhances the potential for discovery of new therapeutic agents (Heo & Jeon, 2017).
Orientations Futures
The compound and its derivatives could be further explored for their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-17(12-28-30)24(32)29(14-27-22)13-15-6-4-5-7-18(15)25/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNQDFRMXUWIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
